molecular formula C6H2BrCl3O B084844 4-Bromo-2,3,6-trichlorophenol CAS No. 13311-72-3

4-Bromo-2,3,6-trichlorophenol

Cat. No. B084844
CAS RN: 13311-72-3
M. Wt: 276.3 g/mol
InChI Key: QXTYKQOYAPZQOA-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trichlorophenol is a brominated persistent organic pollutant . It is similar to 2,4,6-Trichlorophenol, which is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,6-trichlorophenol has been analyzed based on its X-ray absorption fine structure (EXAFS) spectroscopy spectrum . The linear formula of this compound is C6H2BrCl3O .

Scientific Research Applications

  • Copolymerization with Syringic Acid : 4-Bromo-2,3,6-trichlorophenol has been studied in the context of copolymerization with syringic acid using an extracellular laccase of the fungus Rhizoctonia praticola. This reaction is of interest as it models the incorporation of anthropogenic compounds into humic substances, leading to the formation of quinonoid and phenolic oligomers (Bollag & Liu, 1985).

  • Photocatalytic Removal : The photocatalytic oxidation of trichlorophenols like 4-Bromo-2,3,6-trichlorophenol over ZnO has been investigated as a method for pollutant abatement. This study focused on the degradation efficiency and proposed a reaction mechanism for the process (Gaya et al., 2010).

  • Ozone Oxidation Kinetics : Research on the effect of halide ions on the decomposition of trichlorophenols during ozone oxidation highlighted the formation of adsorbable organic halogens and proposed degradation pathways, illustrating potential ecological hazards (Xu et al., 2021).

  • Electrochemical Determination : A method for determining trichlorophenols using a poly(bromocresol purple)/electrochemically reduced graphene oxide composite film modified electrode was developed. This method demonstrated excellent electrocatalytic activity for the oxidation of trichlorophenols (Zhu et al., 2015).

  • Anaerobic–Aerobic Biological Treatment : The degradation of 2,4,6-trichlorophenol was successfully achieved in a two-stage anaerobic–aerobic biological process, indicating a possible method for treating halogenated phenolic compounds in wastewater (Armenante et al., 1999).

  • Electrochemical Degradation Using Ag(III) : A study on the degradation of pentachlorophenol as a model for halogenated pollutants used electrochemically generated Ag(OH)4− as an oxidant, demonstrating effective dechlorination and oxidative ring opening (Zamora-Garcia et al., 2017).

properties

IUPAC Name

4-bromo-2,3,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTYKQOYAPZQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157958
Record name 4-Bromo-2,3,6-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,6-trichlorophenol

CAS RN

13311-72-3
Record name 4-Bromo-2,3,6-trichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3,6-trichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,3,6-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3,6-trichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HJ Lehmler, LW Robertson - Chemosphere, 2001 - Elsevier
An improved synthesis of hydroxylated polychlorinated biphenyls (PCBs) which are structurally related to the major hydroxy PCB congeners identified in human plasma is described. …
Number of citations: 100 www.sciencedirect.com
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
SR Alford - 2005 - search.proquest.com
Polychlorinated biphenyls (PCBs) and their metabolic derivatives are ubiquitous environmental contaminants. These compounds are of concern because of their persistence and …
Number of citations: 3 search.proquest.com
M Ballester, J Riera, L Juliá, J Castañer… - Journal of the Chemical …, 1981 - pubs.rsc.org
Nucleophilic substitution on perchlorindane (1) with ethoxide ion gives nonachloro-5-ethoxyindane (6), heptachloro-1,1,5-triethoxyindane (7), and 3,5,6-trichloro-4-ethoxy-2-…
Number of citations: 3 pubs.rsc.org

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